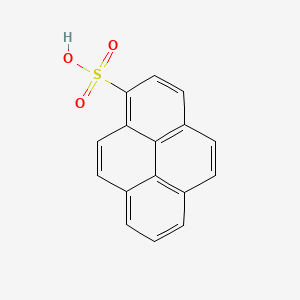

1-Pyrenesulfonic acid

Übersicht

Beschreibung

1-Pyrenesulfonic acid is a fluorescent probe . It displays absorption/emission maxima of 346/376 nm, respectively . The fluorescence of 1-Pyrenesulfonic acid can be quenched by ferric ions and the nitroaromatic compounds and explosive components 2,4-dinitrotoluene (2,4-DNT) and trinitrotoluene (TNT) in aqueous solutions . It has been used in the study of reverse micelles, including intermicellar migration of reactants and in the estimation of the number of micelles per cluster . 1-Pyrenesulfonic acid has also been used as a surfactant and dopant in the synthesis of polypyrrole micro- and nanowires .

Synthesis Analysis

The synthesis of 1-Pyrenesulfonic acid has been reported . 1-Pyrenesulfonic acid has been reported to react with organotin precursors to form pyrene-containing organostannoxanes . In another study, 1-Pyrenesulfonic acid sodium salt (PTSA) was successfully synthesized via a one-step sulfonating reaction . This method is more convenient, effective, and eco-friendly than the traditional one .

Molecular Structure Analysis

The molecular formula of 1-Pyrenesulfonic acid is C16H10O3S . The molecular weight is 282.3 g/mol . The InChIKey is DLOBKMWCBFOUHP-UHFFFAOYSA-N .

Chemical Reactions Analysis

1-Pyrenesulfonic acid hydrate (PSA) can be used as a reactant to functionalize the surface of the graphene oxide along with tetrakis-(4-hydroxylphenyl)porphyrin (THPP) . The synthesized graphene oxide nanohybrid (GO/THPP/PSA) material exhibited excellent photocatalytic activity for the production of hydrogen .

Physical And Chemical Properties Analysis

1-Pyrenesulfonic acid has a density of 1.5±0.1 g/cm3 . The index of refraction is 1.843 . The molar refractivity is 82.0±0.4 cm3 . The polar surface area is 63 Å2 . The polarizability is 32.5±0.5 10-24 cm3 . The surface tension is 76.6±3.0 dyne/cm . The molar volume is 184.8±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Anti-Counterfeiting Applications

- Scientific Field: Material Science

- Summary of Application: 1-Pyrenesulfonic acid is used in the synthesis of hydrosoluble fluorescent ink for anti-counterfeiting applications . It’s also used in the preparation of water-based anti-counterfeit ink .

- Methods of Application: The 1-Pyrenesulfonic acid sodium salt (PTSA) is synthesized via a one-step sulfonating reaction . The as-prepared PTSA exhibits pure blue fluorescence under UV light . For the water-based anti-counterfeit ink, PTSA is trapped into silica nanoparticles (SiNPs) by the reverse microemulsion method using cationic polyelectrolyte poly (dimethyl diallyl ammonium chloride; PDADMAC) as a bridge .

- Results or Outcomes: The resulting inks possessed acceptable stability after being stored for 30 days . The samples printed by the ink exhibit desirable fluorescence properties, heat stability, robust photostability, and a fluorescent anti-counterfeit effect .

Photocatalytic Applications

- Scientific Field: Chemistry

- Summary of Application: 1-Pyrenesulfonic acid is used to functionalize the surface of graphene oxide along with tetrakis-(4-hydroxylphenyl)porphyrin (THPP) for photocatalytic applications .

- Methods of Application: The graphene oxide nanohybrid (GO/THPP/PSA) material is synthesized .

- Results or Outcomes: The synthesized GO/THPP/PSA material exhibited excellent photocatalytic activity for the production of hydrogen .

Preparation of Pyrene-containing Organostannoxanes

- Scientific Field: Organometallic Chemistry

- Summary of Application: 1-Pyrenesulfonic acid is used as a building block to prepare pyrene-containing organostannoxanes .

- Methods of Application: The preparation involves reacting 1-Pyrenesulfonic acid with various organotin precursors .

- Results or Outcomes: The resulting pyrene-containing organostannoxanes can be used in various applications, although the specific outcomes depend on the organotin precursors used .

Fluorescence Tracer

- Scientific Field: Environmental Science

- Summary of Application: 1-Pyrenesulfonic acid is used as a fluorescence tracer due to its high fluorescence characteristics .

- Methods of Application: The principle is that the fluorescence quenching of 1-Pyrenesulfonic acid by ferric ions . Theoretical and experimental methods were adopted to deeply analyze its detection performance and characteristics .

- Results or Outcomes: The results showed that 1-Pyrenesulfonic acid was quite promising for the fluorescence detection of trace ferric ions, and the limit of detection is 9 μg/L . This study is envisioned to provide inspirational insights on trace detection of iron ions, opening new routes for water monitoring use fluorescence properties .

Safety And Hazards

Zukünftige Richtungen

1-Pyrenesulfonic acid has potential applications in the field of photocatalysis . It can be used to synthesize graphene oxide nanohybrid materials that exhibit excellent photocatalytic activity for the production of hydrogen . This opens up new possibilities for the use of 1-Pyrenesulfonic acid in energy production and environmental remediation .

Eigenschaften

IUPAC Name |

pyrene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O3S/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOBKMWCBFOUHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181186 | |

| Record name | 1-Pyrenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyrenesulfonic acid | |

CAS RN |

26651-23-0 | |

| Record name | 1-Pyrenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26651-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026651230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

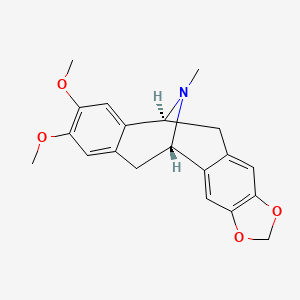

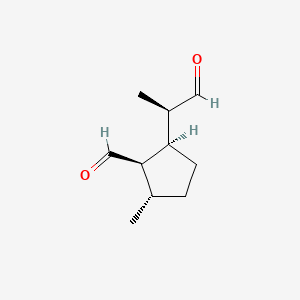

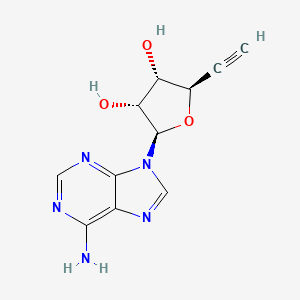

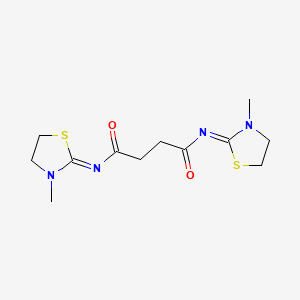

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-20,20-diethyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1206641.png)

![2h-Pyrido[4,3-b]indol-2-ol](/img/structure/B1206655.png)